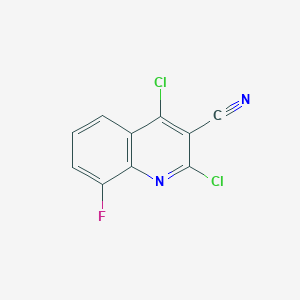
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile solution. The reaction is carried out at temperatures ranging from 65°C to 85°C, followed by reflux for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate and ammonia water. The organic phase is concentrated to obtain the crude product, which is then purified by column chromatography to yield the pure compound as a pale yellow crystalline powder .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used to oxidize the compound.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: Similar in structure but differs in the position of the fluorine atom.
2,4-Dichloroquinoline: Lacks the fluorine atom.
8-Fluoroquinoline: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C10H3Cl2FN2 |
|---|---|
Peso molecular |
241.05 g/mol |
Nombre IUPAC |
2,4-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2FN2/c11-8-5-2-1-3-7(13)9(5)15-10(12)6(8)4-14/h1-3H |
Clave InChI |
JMYZUAVWYUXBGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/no-structure.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)


![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

